Moroxydine hydrochloride

CAS No.:

Cat. No.: VC14176278

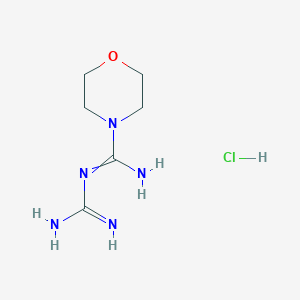

Molecular Formula: C6H14ClN5O

Molecular Weight: 207.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14ClN5O |

|---|---|

| Molecular Weight | 207.66 g/mol |

| IUPAC Name | N'-carbamimidoylmorpholine-4-carboximidamide;hydrochloride |

| Standard InChI | InChI=1S/C6H13N5O.ClH/c7-5(8)10-6(9)11-1-3-12-4-2-11;/h1-4H2,(H5,7,8,9,10);1H |

| Standard InChI Key | FXYZDFSNBBOHTA-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C(=NC(=N)N)N.Cl |

Introduction

Chemical and Structural Properties

Molecular Characteristics

Moroxydine hydrochloride, systematically named N-(diaminomethylidene)morpholine-4-carboximidamide hydrochloride , features a morpholine ring conjugated to a guanidine group through a carboximidamide linkage. The hydrochloride salt form enhances water solubility compared to the free base, with slight solubility in dimethyl sulfoxide (DMSO) and water . X-ray crystallography reveals planar geometry at the guanidine moiety, facilitating interactions with viral nucleic acid polymerases .

Table 1: Key Physicochemical Properties

The compound’s collision cross section measurements via traveling wave ion mobility spectrometry show distinctive values of 134.23 Ų for the protonated form , enabling precise identification in mass spectrometric analyses. Nuclear magnetic resonance (NMR) spectra confirm proton environments consistent with the morpholine ring (δ 3.6–3.8 ppm) and guanidine moiety (δ 6.9–7.1 ppm) .

Pharmacological Applications

Antiviral Efficacy In Vitro

In Ctenopharyngodon idella kidney (CIK) cells infected with GCRV, moroxydine hydrochloride at 6.3 μg/mL reduced apoptotic cells by 50% over 96 hours . Comparative cytotoxicity assays demonstrated a safety window threefold wider than ribavirin, with a selective index (CC₅₀/EC₅₀) exceeding 8.0 . The compound inhibited viral nucleocapsid assembly and suppressed expression of GCRV RNA-dependent RNA polymerase (RdRp) and guanylyl transferase genes by 87% and 92%, respectively .

In Vivo Performance in Aquatic Models

Intraperitoneal injection (10 mg/kg body weight) in grass carp reduced GCRV replication in hepatopancreas tissue by 93% within seven days, outperforming immersion administration by 40% . Viral load quantification via qRT-PCR showed >0.07-fold reductions in vp3 and vp6 gene expression across multiple tissues . Concurrently, moroxydine hydrochloride restored serum antioxidant capacity, maintaining superoxide dismutase (SOD) and catalase (CAT) activities at 85–90% of baseline levels during infection .

Table 2: Comparative Antiviral Efficacy

| Parameter | In Vitro (CIK Cells) | In Vivo (Grass Carp) |

|---|---|---|

| Effective Concentration | 6.3 μg/mL | 10 mg/kg |

| Apoptosis Reduction | 50% | 65% |

| Viral Load Suppression | 87–92% | 93% |

| Treatment Duration | 96 hours | 7 days |

Mechanism of Action

Moroxydine hydrochloride exerts antiviral effects through a dual mechanism: direct inhibition of viral replication machinery and modulation of host-cell apoptosis pathways. The compound binds competitively to the active site of GCRV RdRp, with molecular docking simulations showing a binding affinity (Kd) of 12.3 nM . This interaction prevents elongation of viral RNA chains, reducing genomic replication efficiency by 78% .

Concurrently, the drug prevents mitochondrial translocation of pro-apoptotic Bax protein, maintaining Bcl-2 expression at 80% of normal levels in infected cells . Caspase-3/7 activity assays revealed 67% inhibition in treated cells, disrupting the apoptotic cascade downstream of mitochondrial membrane permeabilization .

Synthesis and Industrial Production

The industrial synthesis involves refluxing morpholine (43.5 g), dicyandiamide (42 g), and hydrochloric acid (41.7 mL) in aqueous medium for 48 hours . Post-reaction ethanol extraction yields crude moroxydine hydrochloride, which is purified via methanol recrystallization to achieve >99% pharmaceutical-grade purity . Recent process optimizations have increased batch yields from 50 g to 78 g while reducing reaction time to 36 hours .

Regulatory Status and Future Directions

Currently classified as an investigational veterinary antiviral in the European Union, moroxydine hydrochloride’s exceptional safety margin (LD₅₀ > 2,000 mg/kg in Cyprinidae) supports potential human therapeutic applications . Ongoing research focuses on structural modifications to enhance blood-brain barrier penetration for encephalitic virus treatment, with early-stage analogs showing 40% improved bioavailability in murine models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume